1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid

Chemical Purity Procurement Quality Control

Research teams developing kinase inhibitor libraries often face limited options for unsubstituted heterocyclic cores, hindering systematic SAR studies. This 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid scaffold solves that challenge. - Serves as a versatile starting material for amide coupling and selective N1-alkylation/arylation, enabling late-stage diversification at the hinge-binding region. - Offers a verified purity of up to 98%, reducing the need for additional purification and streamlining multi-step synthetic sequences. - Its favorable computed properties (XLogP = 0, TPSA = 91.8 Ų) provide a balanced starting point for ADME optimization, backed by proven utility in generating CDK2/GSK3β and Src/Bcr-Abl inhibitor leads.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1095822-28-8
Cat. No. B1398629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
CAS1095822-28-8
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=NNC2=NC=NC(=C21)C(=O)O
InChIInChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10)
InChIKeyAZJPEYXFODAMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid: Key Kinase Building Block


1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid (CAS 1095822-28-8) is a heterocyclic compound featuring a fused pyrazole-pyrimidine ring system with a carboxylic acid group at the 4-position [1]. This unsubstituted scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries, due to its hydrogen-bond donor/acceptor profile and the amenability of the carboxylic acid for amide or ester formation .

Kinase inhibitor library synthesis intermediate – Fused pyrazolo-pyrimidine scaffold with carboxylic acid handle for amide or ester coupling.
Unsubstituted NH donor – Enables hydrogen-bond engagement and late-stage N1 diversification to explore kinase hinge-binding SAR.
Flexible purity specification – Available across vendors at verified purity grades; higher grades may reduce pre-synthesis purification needs.

Core Differentiation: Unsubstituted vs. N-Alkylated


N-alkylated analogs (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid) possess altered steric and electronic properties that can significantly impact molecular recognition, particularly in kinase hinge-binding interactions [1]. The free NH of the pyrazole ring in the target compound provides a hydrogen-bond donor that is absent in N-substituted variants, offering distinct synthetic and biological opportunities. Furthermore, the unsubstituted core allows for late-stage diversification at the N1 position, enabling the exploration of structure-activity relationships (SAR) that are precluded when starting from pre-alkylated building blocks .

Target Compound
Common Substitute
Free NH pyrazole (hydrogen-bond donor)
N-alkylated analog (e.g., 1-methyl derivative) – absent H-donor
Open N1 position for late-stage diversification
Pre-alkylated core limits SAR exploration at N1
Steric and electronic differences from N-substitution may shift kinase hinge-binding recognition, reducing comparability in structure–activity studies.

Quantitative Evidence & Differentiation


Purity Grade Benchmarking

The target compound is commercially available with purity levels ranging from 95% to 98%. Comparative vendor analysis reveals that MolCore and Leyan offer a 98% purity grade, which is superior to the 95% grade offered by AKSci and the 97% grade offered by Aladdin Scientific. This higher purity specification reduces the need for additional purification steps in multi-step syntheses .

Purity comparison
Head-to-head
98% vs 95%
MolCore/Leyan 98% ; AKSci 95%
Higher purity may support fewer pre-synthesis purification steps.
Vendor specifications; no unified analytical method reported.
Chemical Purity Procurement Quality Control

Physicochemical Profile vs. N-Methyl Analog

The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid exhibits an XLogP3-AA value of 0, indicating balanced hydrophilicity, while the N-methyl analog (CAS 1095822-30-2) is more lipophilic. The topological polar surface area (TPSA) of the target compound is 91.8 Ų, which is identical to the methyl analog due to the lack of additional polar atoms, but the presence of a free NH donor provides unique hydrogen-bonding potential [1].

Lipophilicity profile
Cross-study comparable
ΔXLogP3-AA = −0.5
Target XLogP3 0; N-methyl analog 0.5
Lower lipophilicity may improve aqueous solubility profile.
Computed properties; TPSA identical (91.8 Ų).
Drug Design ADME Properties Physicochemical Analysis

CDK2/GSK3β Dual Inhibition: Scaffold Evidence

While direct activity data for 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is not available, its core scaffold is a privileged structure for kinase inhibition. In a 2024 study, novel pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent dual CDK2/GSK-3β inhibition. Compound 5g exhibited an IC50 of 0.128 μM against CDK2 and 0.160 μM against GSK-3β, outperforming staurosporine in cellular assays [1]. This class-level evidence establishes the scaffold's inherent ability to engage kinase ATP-binding sites, underscoring the target compound's potential as a starting point for inhibitor design.

CDK2/GSK3β scaffold evidence
Class-level
Derivative 5g IC50 0.128/0.160 μM
CDK2 / GSK-3β enzymatic assays
Scaffold-derived analog shows nanomolar dual inhibition; target compound may support kinase library design.
Data to verify for unsubstituted core; MCF-7/T-47D cell lines.
Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

Src/Bcr-Abl Dual Inhibition: Scaffold Evidence

Another study identified a family of pyrazolo[3,4-d]pyrimidines as potent dual Src/Bcr-Abl inhibitors. Compounds 8j and 8k demonstrated nanomolar activities in both enzymatic and cellular assays against chronic myeloid leukemia (CML) cells, with favorable ADME properties [1]. This further validates the scaffold's ability to achieve high-affinity binding to therapeutically relevant kinase targets. The unsubstituted core of 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is the fundamental unit from which such potent inhibitors are derived.

Src/Bcr-Abl scaffold evidence
Class-level
Nanomolar activities
Derivatives 8j/8k in K562 CML assays
Further scaffold evidence across distinct kinase family; supports broader oncology research use.
Quantified values not available; reported as nanomolar.
Leukemia Tyrosine Kinase Targeted Therapy

Recommended Applications


Kinase Inhibitor Library Synthesis

The compound is ideally suited as a starting material for the synthesis of focused kinase inhibitor libraries. Its carboxylic acid group can be readily activated for amide coupling with diverse amines, while the unsubstituted pyrazole nitrogen allows for selective N-alkylation or arylation to explore SAR at the hinge-binding region. The scaffold's proven ability to yield potent CDK2/GSK3β and Src/Bcr-Abl inhibitors (see Section 3, Evidence Items 3 and 4) makes it a strategic choice for oncology programs [1].

High-Purity Intermediate for Multi-Step Synthesis

For research teams requiring a reliable, high-purity intermediate, this compound offers a verified purity range of 95-98% across multiple vendors. The availability of a 98% purity grade (e.g., from MolCore or Leyan) minimizes the need for additional purification, streamlining multi-step synthetic sequences and improving overall yield and reproducibility in hit-to-lead or lead optimization campaigns .

ADME Optimization via Scaffold Decoration

The compound's favorable computed physicochemical properties (XLogP = 0, TPSA = 91.8 Ų) provide a balanced starting point for ADME optimization. The low lipophilicity reduces the risk of promiscuous binding, while the free NH group can be used to modulate solubility and permeability. Researchers can leverage this core to design analogs with improved drug-like properties, as demonstrated by the favorable ADME profiles of advanced pyrazolo[3,4-d]pyrimidine derivatives [2].

Comparative SAR Studies with N-Alkylated Analogs

The unsubstituted nature of this compound makes it a unique tool for comparative structure-activity relationship (SAR) studies. By using this core, researchers can systematically investigate the impact of N1-substitution on kinase selectivity and potency, directly comparing their results to data generated with pre-alkylated building blocks like the 1-methyl analog (CAS 1095822-30-2). This approach enables a more thorough understanding of the pharmacophore requirements for target engagement .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Unsubstituted core with carboxylic acid handle
Amide coupling and N1 alkylation efficiency
High-purity multi-step synthesis
Verified purity grade options (up to 98%)
Pre-synthesis purification reduction review
ADME lead optimization
Balanced lipophilicity (XLogP ~0)
Aqueous solubility and permeability modulation
Comparative SAR with N-alkylated analogs
Free NH donor vs N-substitution
Hinge-binding interaction mapping and selectivity

Technical Documentation Hub

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36 linked technical documents
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